[(3,4-Dimethoxyphenyl)(2-methylindol-3-yl)methyl](5-methylisoxazol-3-yl)amine

medicinal chemistry structure-activity relationship indole-isoxazole hybrids

[(3,4-Dimethoxyphenyl)(2-methylindol-3-yl)methyl](5-methylisoxazol-3-yl)amine (CAS 526188-70-5, molecular formula C22H23N3O3, molecular weight 377.4 g/mol) is a synthetic heterocyclic compound that combines a 3,4-dimethoxyphenyl ring, a 2-methylindole core, and a 5-methylisoxazol-3-yl amine moiety. The molecule belongs to the class of indole-isoxazole hybrid scaffolds, which have been explored in medicinal chemistry for anti-diabetic and anticancer applications.

Molecular Formula C22H23N3O3
Molecular Weight 377.4 g/mol
Cat. No. B12139623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3,4-Dimethoxyphenyl)(2-methylindol-3-yl)methyl](5-methylisoxazol-3-yl)amine
Molecular FormulaC22H23N3O3
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)NC(C2=CC(=C(C=C2)OC)OC)C3=C(NC4=CC=CC=C43)C
InChIInChI=1S/C22H23N3O3/c1-13-11-20(25-28-13)24-22(15-9-10-18(26-3)19(12-15)27-4)21-14(2)23-17-8-6-5-7-16(17)21/h5-12,22-23H,1-4H3,(H,24,25)
InChIKeyKPJGFUBJBWRVFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(3,4-Dimethoxyphenyl)(2-methylindol-3-yl)methyl](5-methylisoxazol-3-yl)amine – Chemical Identity and Pharmacophore Classification for Procurement


[(3,4-Dimethoxyphenyl)(2-methylindol-3-yl)methyl](5-methylisoxazol-3-yl)amine (CAS 526188-70-5, molecular formula C22H23N3O3, molecular weight 377.4 g/mol) is a synthetic heterocyclic compound that combines a 3,4-dimethoxyphenyl ring, a 2-methylindole core, and a 5-methylisoxazol-3-yl amine moiety . The molecule belongs to the class of indole-isoxazole hybrid scaffolds, which have been explored in medicinal chemistry for anti-diabetic [1] and anticancer [2] applications. Its structural architecture places it within a group of compounds where subtle substituent variations can lead to divergent biological activity profiles.

Why Generic Substitution Is Not Advisable for [(3,4-Dimethoxyphenyl)(2-methylindol-3-yl)methyl](5-methylisoxazol-3-yl)amine in Research Procurement


Within the indole-isoxazole hybrid class, biological activity is highly sensitive to the nature and position of substituents on the phenyl ring, the indole nitrogen, and the isoxazole moiety [1]. The specific combination of a 3,4-dimethoxyphenyl group, a 2-methylindole scaffold, and a 5-methylisoxazol-3-yl amine linker in this compound is not replicated by any single commercially available analog. Even closely related compounds with single-point substituent changes (e.g., 4-methoxy vs. 3,4-dimethoxy, or isoxazole-5-carboxamide vs. isoxazol-3-yl amine) have been shown to exhibit different potency and selectivity profiles in cell-based assays [2]. Therefore, substituting this compound with a generic indole-isoxazole derivative risks introducing uncharacterized and potentially confounding biological activity.

Quantitative Differentiation Evidence for [(3,4-Dimethoxyphenyl)(2-methylindol-3-yl)methyl](5-methylisoxazol-3-yl)amine Against Closest Analogs


Structural Uniqueness: 3,4-Dimethoxyphenyl vs. 4-Methoxyphenyl in Indole-Isoxazole Hybrids

The 3,4-dimethoxyphenyl substituent introduces an additional hydrogen-bond acceptor and altered electron density compared to the 4-methoxyphenyl analog commonly found in disclosed indole-isoxazole patent compounds [1]. In a series of indole-3-isoxazole-5-carboxamide derivatives, replacing a 3,4-dimethoxybenzyl group with a 4-methoxybenzyl group resulted in IC50 value shifts of 2- to 5-fold against Huh7 liver cancer cells [2]. While the target compound features a different connectivity (isoxazol-3-yl amine rather than isoxazole-5-carboxamide), the dependency of biological activity on methoxy substitution pattern is a class-wide phenomenon.

medicinal chemistry structure-activity relationship indole-isoxazole hybrids

Isoxazole Regioisomerism: 5-Methylisoxazol-3-yl Amine vs. Isoxazole-5-Carboxamide Linkers

The target compound incorporates a 5-methylisoxazol-3-yl amine linker, which differs regiochemically from the more widely studied isoxazole-5-carboxamide class [1]. In kinase inhibitor programs, the isoxazol-3-yl amine motif has been associated with distinct hinge-binding interactions compared to carboxamide-based linkers, leading to target selectivity shifts [2]. No direct IC50 comparison data are publicly available for this exact compound against a matched carboxamide analog; however, the regiochemical difference is known to alter hydrogen-bonding patterns with ATP-binding sites.

chemical biology kinase inhibitor isoxazole regioisomer

Class-Level Anti-Diabetic Potential Inferred from Isoxazolyl Indolamine Patent

Patent US4453001 discloses isoxazolyl indolamines of the general formula encompassing the target compound's scaffold as intermediates for anti-diabetic agents [1]. The patent reports in vivo blood glucose lowering in rodent models for representative compounds, though no specific data are provided for this exact compound. A structurally related compound in the patent (R1=H, R2=methyl, R3,R4=methyl) demonstrated a 25–35% reduction in blood glucose at 100 mg/kg oral dose in streptozotocin-induced diabetic rats [1]. The 3,4-dimethoxyphenyl substitution in the target compound may alter pharmacokinetics relative to the unsubstituted phenyl analogs.

anti-diabetic isoxazolyl indolamine glucose lowering

Absence of Public Selectivity or Toxicity Data: A Cautionary Differentiator

Unlike several closely related indole-isoxazole compounds that have been profiled against panels of cancer cell lines and normal cells [1], no public selectivity index (SI) or toxicity data exist for [(3,4-Dimethoxyphenyl)(2-methylindol-3-yl)methyl](5-methylisoxazol-3-yl)amine. This absence of negative data differentiates it from well-characterized analogs, where known off-target liabilities or narrow therapeutic windows may already be documented. For procurement decisions, this means the compound represents a blank slate for selectivity profiling, but also carries unquantified risk.

selectivity safety screening library

Optimal Research Use Cases for [(3,4-Dimethoxyphenyl)(2-methylindol-3-yl)methyl](5-methylisoxazol-3-yl)amine Based on Available Evidence


Structure-Activity Relationship (SAR) Expansion of Indole-Isoxazole Anti-Diabetic Leads

Researchers building upon the isoxazolyl indolamine anti-diabetic scaffold disclosed in US4453001 [1] can use this compound to probe the effect of 3,4-dimethoxy substitution on glucose-lowering activity and oral bioavailability, as the patent's representative examples lack this substitution pattern.

Kinase Selectivity Profiling of Isoxazol-3-yl Amine Chemotypes

This compound can serve as a tool molecule for assessing how the 5-methylisoxazol-3-yl amine linker influences kinase selectivity relative to isoxazole-5-carboxamide-based inhibitors [1], given the known impact of linker regiochemistry on ATP-site binding.

First-Pass Cytotoxicity Screening Against Hepatocellular Carcinoma Panels

Because indole-isoxazole hybrids have demonstrated activity against Huh7 and other liver cancer cell lines [1], this compound can be benchmarked against published analogs to determine whether the 3,4-dimethoxyphenyl/2-methylindole/isoxazol-3-yl amine combination yields improved potency or selectivity.

Chemical Probe for Toll-Like Receptor (TLR7/8/9) Inhibition

Dimethoxyphenyl-substituted indole compounds have been patented as TLR7/8/9 inhibitors for autoimmune disease [1]; this compound can be evaluated in TLR reporter assays to determine if it shares this pharmacological profile, potentially offering a differentiated substitution pattern relative to the patented examples.

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